3-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)-(2-cyanoethyl)amino]propanenitrile
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Overview
Description
3-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)-(2-cyanoethyl)amino]propanenitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)-(2-cyanoethyl)amino]propanenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Cyanoethyl Group: The cyanoethyl group is introduced through a nucleophilic substitution reaction using cyanoethyl chloride.
Final Coupling: The final coupling involves the reaction of the thiazole derivative with 3-aminopropanenitrile under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)-(2-cyanoethyl)amino]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)-(2-cyanoethyl)amino]propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)-(2-cyanoethyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific enzymes, receptors, or proteins involved in cellular processes.
Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share a similar thiazole ring structure and have been studied for their biological activities.
Imidazole Derivatives: These compounds also contain a nitrogen-sulfur heterocyclic ring and exhibit similar biological properties.
Uniqueness
3-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)-(2-cyanoethyl)amino]propanenitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole or imidazole derivatives .
Properties
IUPAC Name |
3-[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)-(2-cyanoethyl)amino]propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-11-12(14(2,3)4)19-13(17-11)18(9-5-7-15)10-6-8-16/h5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOBTSUJIFITRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(CCC#N)CCC#N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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